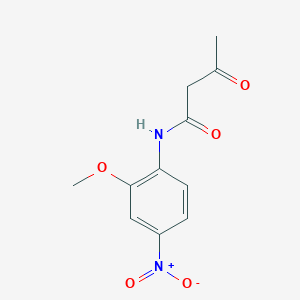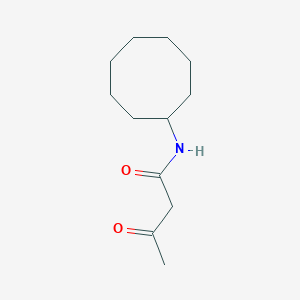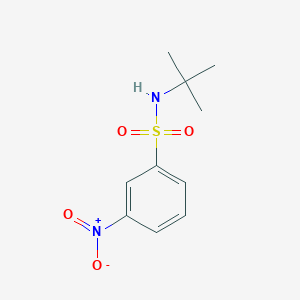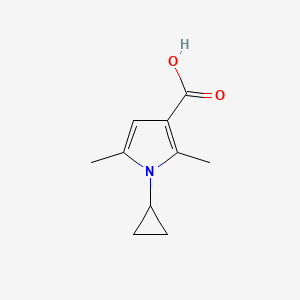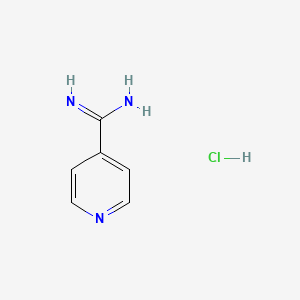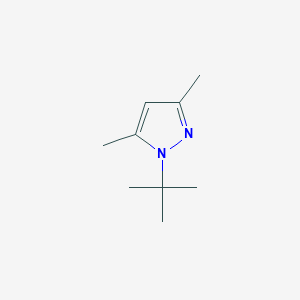
(2-Amino-4-chlorophenyl)(1-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical strategies. For instance, the synthesis of 3-nitro-2-phenylpropan-1-amine and its chlorophenyl analog is achieved through the addition of nitrous acid to trifluoroacetylaminomethylstyrenes, followed by reduction of the double bond with sodium borohydride . Another method includes the Michael addition of nitroalkane anions to methyl cinnamates followed by Curtius degradation . These methods could potentially be adapted for the synthesis of (2-Amino-4-chlorophenyl)(1-phenylethyl)amine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to (2-Amino-4-chlorophenyl)(1-phenylethyl)amine can be quite complex. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine shows that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, and are further organized into layers by π-stacking interactions between the aromatic systems . This suggests that (2-Amino-4-chlorophenyl)(1-phenylethyl)amine could also exhibit interesting structural features such as hydrogen bonding and aromatic stacking.
Chemical Reactions Analysis
The chemical reactions of chlorophenyl and amino compounds can vary widely depending on their specific functional groups and structure. The provided papers do not detail reactions for the exact compound , but they do show that related compounds can participate in reactions typical of amines and aromatic halides, such as nucleophilic substitution or addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Amino-4-chlorophenyl)(1-phenylethyl)amine can be inferred from related compounds. For example, the presence of the chlorophenyl group can influence the compound's electron distribution, reactivity, and polarity . The amino group can contribute to the compound's basicity, solubility in water, and its ability to form hydrogen bonds . These properties are crucial for understanding the behavior of the compound in biological systems or in chemical reactions.
Scientific Research Applications
“(2-Amino-4-chlorophenyl)(1-phenylethyl)amine” is a chemical compound with the molecular formula C14H15ClN2 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
One potential application of this compound is in the field of Organic and Medicinal Chemistry . It can be used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products . Chiral auxiliaries are compounds that are used to induce chirality in another substance in a chemical reaction .
The method of application or experimental procedure would involve using “(2-Amino-4-chlorophenyl)(1-phenylethyl)amine” as a chiral auxiliary in a chemical reaction to synthesize a chiral product . The specific details of the procedure would depend on the particular reaction being carried out .
The outcome of using “(2-Amino-4-chlorophenyl)(1-phenylethyl)amine” as a chiral auxiliary would be the production of a chiral product . The effectiveness of this method can be quantified by measuring the enantiomeric excess of the chiral product .
properties
IUPAC Name |
4-chloro-1-N-(1-phenylethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-10(11-5-3-2-4-6-11)17-14-8-7-12(15)9-13(14)16/h2-10,17H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFYGBTRHDLNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387832 |
Source


|
| Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-chlorophenyl)(1-phenylethyl)amine | |
CAS RN |
345991-79-9 |
Source


|
| Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

